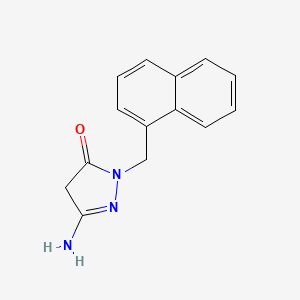
3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group at position 3, a naphthalen-1-ylmethyl group at position 1, and a ketone group at position 5. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one typically involves the condensation of naphthalen-1-ylmethyl hydrazine with an appropriate β-keto ester. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets and its efficacy in treating various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.
作用機序
The mechanism of action of 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.
類似化合物との比較
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one: This compound has a phenyl group instead of a naphthalen-1-ylmethyl group. It may exhibit different chemical and biological properties due to the difference in the aromatic substituent.
3-Amino-1-(2-naphthyl)-1H-pyrazol-5(4H)-one: This compound has a 2-naphthyl group instead of a naphthalen-1-ylmethyl group. The position of the naphthyl group can influence the compound’s reactivity and interactions with biological targets.
Uniqueness: The presence of the naphthalen-1-ylmethyl group in 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one imparts unique steric and electronic properties to the compound. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.
特性
CAS番号 |
51421-11-5 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
5-amino-2-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H13N3O/c15-13-8-14(18)17(16-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,15,16) |
InChIキー |
DBYDZADEAMAUNV-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)CC2=CC=CC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


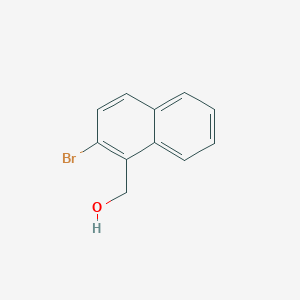

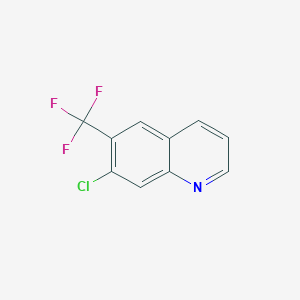
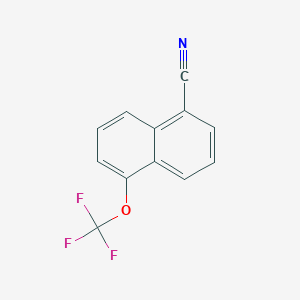
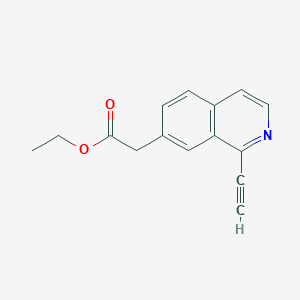
![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)

![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)


![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)



